

Technical Guide: Non-4-en-6-yn-1-ol and Related Enynol Compounds

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Compound of Interest

Compound Name: Non-4-en-6-yn-1-ol

Cat. No.: B8481844

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document addresses the inquiry for "**Non-4-en-6-yn-1-ol**." Extensive database searches did not yield specific experimental data or a registered CAS number for a compound with this exact nomenclature. This suggests that "**Non-4-en-6-yn-1-ol**" may be a novel compound, a non-standard name, or a potential misnomer.

This guide therefore focuses on the most structurally similar and publicly documented C9 enynol, (Z)-Non-6-en-1-yn-4-ol, and provides a broader context on the synthesis and potential relevance of enynol compounds.

Compound Identification and Properties: (Z)-Non-6-en-1-yn-4-ol

While specific experimental data for (Z)-Non-6-en-1-yn-4-ol is limited, computational data from public databases provides some insight into its basic properties.

Table 1: Computed Physicochemical Properties of (Z)-Non-6-en-1-yn-4-ol^[1]

Property	Value	Source
CAS Number	94088-14-9	PubChem
Molecular Formula	C ₉ H ₁₄ O	PubChem
Molecular Weight	138.21 g/mol	PubChem
IUPAC Name	(6Z)-non-6-en-1-yn-4-ol	PubChem
SMILES	<chem>CC/C=C\C(CC#C)O</chem>	PubChem
InChIKey	OIFYSZMLZFEIRM- WAYWQWQTSA-N	PubChem

General Experimental Protocol for Enynol Synthesis

The synthesis of enynols can be achieved through various organic chemistry methodologies. A common approach involves the coupling of an alkynyl nucleophile with an appropriate electrophile containing an alkene moiety. The following is a generalized protocol and has not been specifically reported for (Z)-Non-6-en-1-yn-4-ol.

A General Synthetic Strategy for Enynols:

A plausible synthetic route to a non-en-yn-ol structure involves the nucleophilic addition of a metalated alkyne to an enal (an aldehyde bearing a carbon-carbon double bond).

Materials:

- An appropriate enal (e.g., a nonenal derivative)
- A suitable terminal alkyne
- A strong base (e.g., n-butyllithium, sodium amide)
- Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)
- Quenching agent (e.g., saturated aqueous ammonium chloride)

- Reagents for work-up and purification (e.g., organic solvents for extraction, drying agents like magnesium sulfate, silica gel for chromatography)

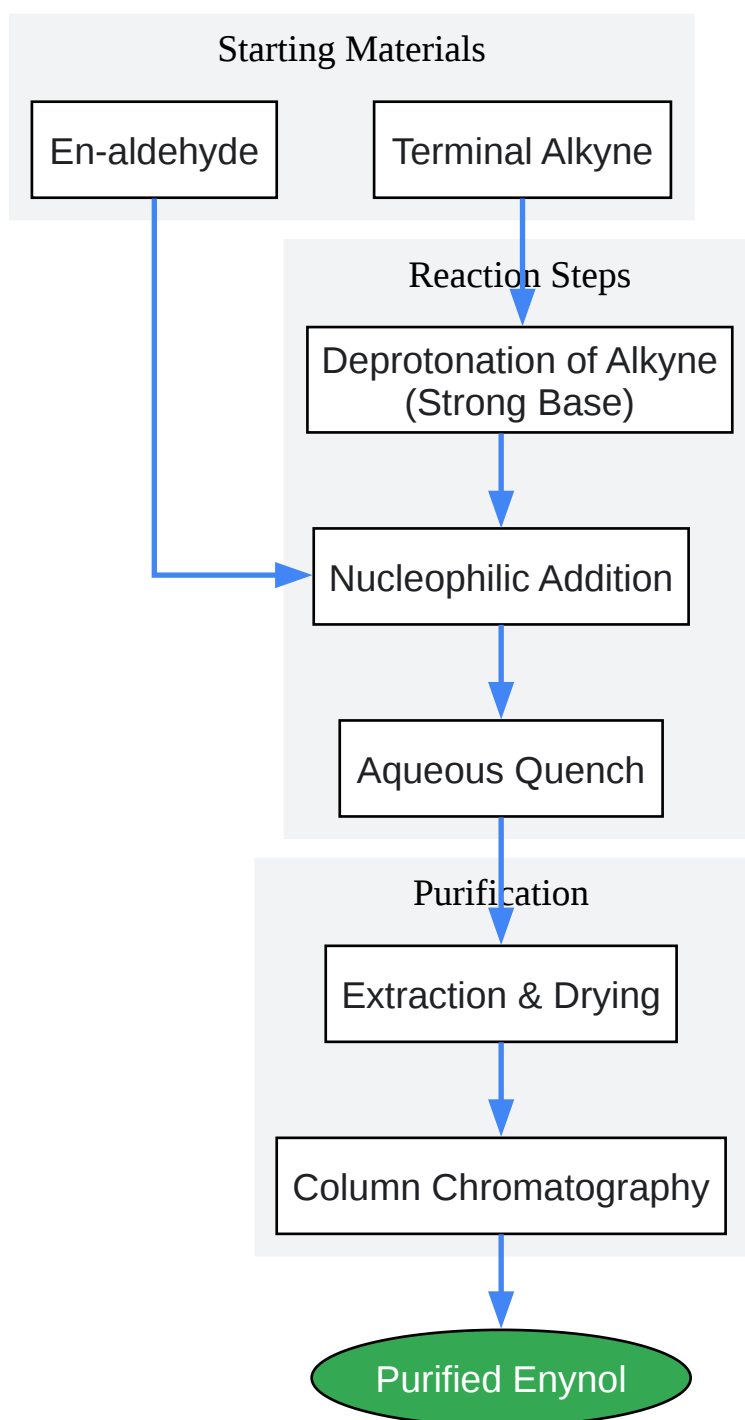
Procedure:

- The terminal alkyne is dissolved in an anhydrous aprotic solvent under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C).
- A stoichiometric amount of a strong base is added dropwise to deprotonate the alkyne, forming a metal acetylide. The reaction is stirred for a period to ensure complete formation of the nucleophile.
- The enal, dissolved in the same anhydrous solvent, is then added dropwise to the cooled solution of the metal acetylide.
- The reaction mixture is stirred at low temperature for a specified time to allow for the nucleophilic addition to occur.
- The reaction is quenched by the slow addition of a suitable quenching agent.
- The mixture is allowed to warm to room temperature.
- The aqueous and organic layers are separated. The aqueous layer is typically extracted multiple times with an organic solvent.
- The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
- The crude product is then purified using a suitable technique, most commonly flash column chromatography on silica gel, to yield the desired enynol.

Visualization of Synthetic and Potential Metabolic Pathways

General Synthesis Workflow for an Enynol

The following diagram illustrates a conceptual workflow for the synthesis of an enynol, as described in the general protocol above.

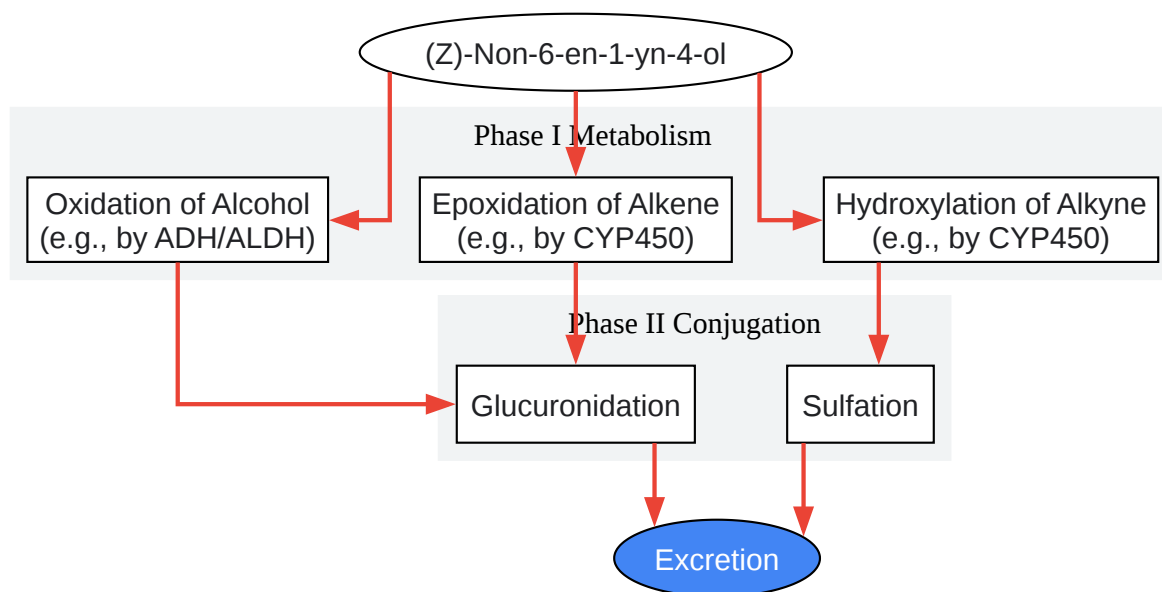


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Caption: A generalized workflow for the synthesis of an enynol.

Hypothetical Metabolic Pathway for an Enynol

In the absence of specific biological data for (Z)-Non-6-en-1-yn-4-ol, a hypothetical metabolic pathway can be proposed based on the known metabolism of xenobiotics containing alcohol, alkene, and alkyne functional groups.



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Caption: A conceptual diagram of potential metabolic pathways for an enynol.

Data on a Structurally Related Compound: (Z)-Non-6-en-1-ol

To provide some context for a nine-carbon unsaturated alcohol, data for (Z)-Non-6-en-1-ol is presented below. It is important to note that this compound lacks the alkyne functional group and has a different arrangement of its double bond and alcohol group compared to the requested molecule.

Table 2: Physicochemical and Spectroscopic Data for (Z)-Non-6-en-1-ol[2][3][4]

Property	Value	Source
CAS Number	35854-86-5	The Good Scents Company, ChemicalBook
Molecular Formula	C ₉ H ₁₈ O	PubChem
Molecular Weight	142.24 g/mol	PubChem
Appearance	Colorless to pale yellow liquid	The Good Scents Company
Odor	Powerful, melon-like	The Good Scents Company
Boiling Point	115 °C at 20 mmHg	ChemicalBook
Density	0.85 g/mL at 25 °C	ChemicalBook
Refractive Index	n ₂₀ /D 1.449	ChemicalBook
¹ H NMR	Spectrum available	ChemicalBook
Mass Spectrum	Spectrum available	NIST WebBook
IR Spectrum	Data available	NIST WebBook

Concluding Remarks

The specific compound "**Non-4-en-6-yn-1-ol**" is not well-documented in publicly accessible chemical literature and databases. The information provided herein is based on a closely related, structurally verified compound, (Z)-Non-6-en-1-yn-4-ol, and general principles of organic synthesis and metabolism. Researchers interested in "**Non-4-en-6-yn-1-ol**" would likely need to undertake its de novo synthesis and characterization. The general synthetic protocols and conceptual metabolic pathways outlined in this guide can serve as a foundational reference for such an endeavor.

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References

- 1. (Z)-Non-6-en-1-yn-4-ol | C₉H₁₄O | CID 20836307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Nonen-1-ol, (6Z)- | C₉H₁₈O | CID 5362792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (6Z)-Nonen-1-ol [webbook.nist.gov]
- 4. (Z)-6-nonen-1-ol, 35854-86-5 [thegoodscentscompany.com]
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